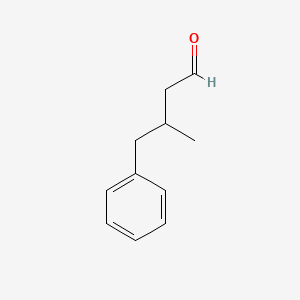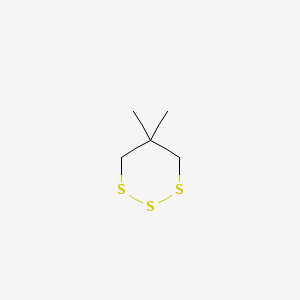
1,2,3-Trithiane, 5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trithiane, 5,5-dimethyl- is an organosulfur compound with the molecular formula C₅H₁₀S₃ It is a derivative of trithiane, characterized by the presence of three sulfur atoms in a six-membered ring structure with two methyl groups attached at the 5th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,3-Trithiane, 5,5-dimethyl- can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylpropane-1,3-dithiol with sulfur dichloride (SCl₂) under controlled conditions. The reaction typically takes place in an inert solvent such as toluene or dichloromethane, and the mixture is heated to facilitate the formation of the trithiane ring.
Industrial Production Methods
Industrial production of 1,2,3-Trithiane, 5,5-dimethyl- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products. The final product is purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trithiane, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield thiols or thioethers.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile, such as a halide or an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, amines, and other nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted trithiane derivatives
Applications De Recherche Scientifique
1,2,3-Trithiane, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2,3-Trithiane, 5,5-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s sulfur atoms can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1,2,3-Trithiane, 5,5-dimethyl- can be compared with other similar compounds such as:
1,3,5-Trithiane: A parent compound with a similar ring structure but without the methyl groups. It is less sterically hindered and may exhibit different reactivity.
1,2,4-Trithiane: Another isomer with a different arrangement of sulfur atoms in the ring. It has distinct chemical properties and reactivity.
1,2,3,4-Tetrathiane: A compound with four sulfur atoms in the ring, which can exhibit different redox behavior and coordination chemistry.
The uniqueness of 1,2,3-Trithiane, 5,5-dimethyl- lies in its specific substitution pattern, which imparts unique steric and electronic properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
13005-81-7 |
|---|---|
Formule moléculaire |
C5H10S3 |
Poids moléculaire |
166.3 g/mol |
Nom IUPAC |
5,5-dimethyltrithiane |
InChI |
InChI=1S/C5H10S3/c1-5(2)3-6-8-7-4-5/h3-4H2,1-2H3 |
Clé InChI |
RUQATUNWBNKIMK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CSSSC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


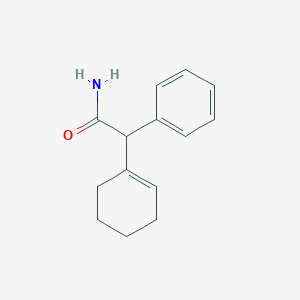
![4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione](/img/structure/B14722517.png)

![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
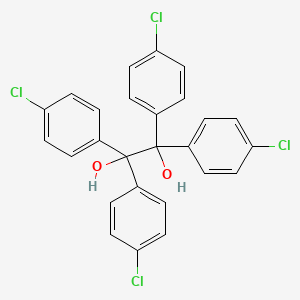
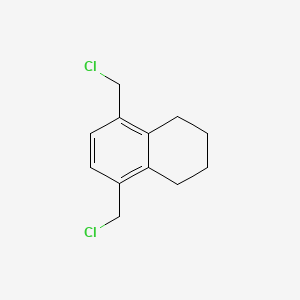


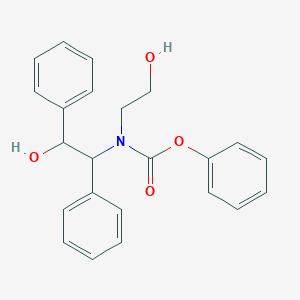
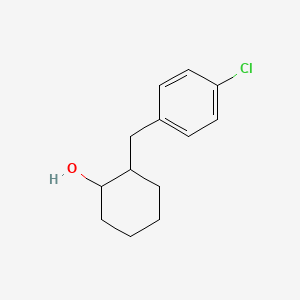
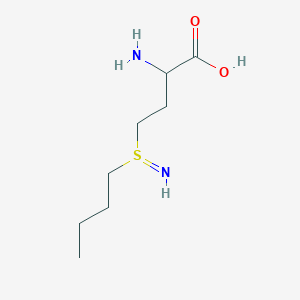
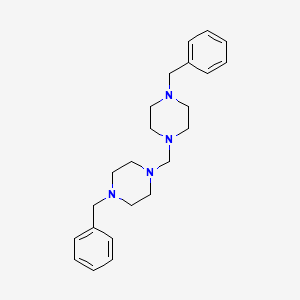
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
